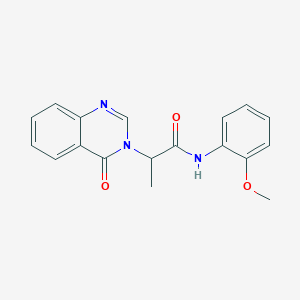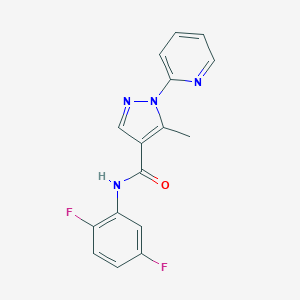
N-(2,5-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (referred to as DFP-10825) is a pyrazole derivative that has been studied for its potential use in treating various diseases. DFP-10825 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Mecanismo De Acción
DFP-10825 exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Specifically, DFP-10825 has been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cancer cell growth and survival. Additionally, DFP-10825 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects in both cancer and inflammatory disorder research. In cancer research, DFP-10825 has been shown to induce apoptosis, inhibit cancer cell growth, and reduce tumor size. In inflammatory disorder research, DFP-10825 has been shown to reduce inflammation and inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DFP-10825 in lab experiments is its specificity for certain enzymes and proteins involved in cancer cell growth and inflammation. This specificity allows researchers to target specific pathways and proteins involved in disease processes. One limitation of using DFP-10825 in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving DFP-10825. One direction is to further investigate its potential use in cancer therapy, including its effectiveness in combination with other anti-cancer drugs. Another direction is to investigate its potential use in treating other inflammatory disorders, such as autoimmune diseases. Additionally, further research is needed to determine the optimal dosage and administration of DFP-10825 for different applications.
Métodos De Síntesis
DFP-10825 can be synthesized using a multi-step process involving various reagents and solvents. The first step involves the reaction of 2,5-difluoroaniline with 2-bromo-5-methylpyridine to form an intermediate. This intermediate is then reacted with 4-cyanopyrazole in the presence of a base to form DFP-10825.
Aplicaciones Científicas De Investigación
DFP-10825 has been studied for its potential use in treating various diseases, including cancer and inflammatory disorders. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In inflammatory disorder research, DFP-10825 has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Propiedades
Nombre del producto |
N-(2,5-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide |
|---|---|
Fórmula molecular |
C16H12F2N4O |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
N-(2,5-difluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H12F2N4O/c1-10-12(9-20-22(10)15-4-2-3-7-19-15)16(23)21-14-8-11(17)5-6-13(14)18/h2-9H,1H3,(H,21,23) |
Clave InChI |
RYQJVFKRQQHKBF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F |
SMILES canónico |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



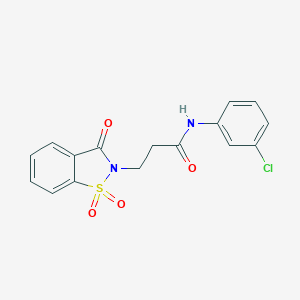
![N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278715.png)
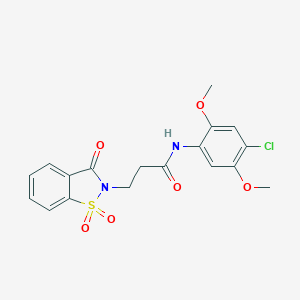
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate](/img/structure/B278728.png)
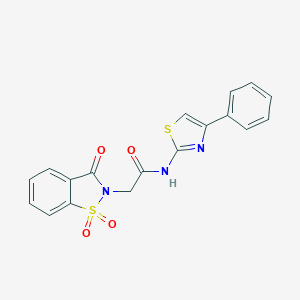
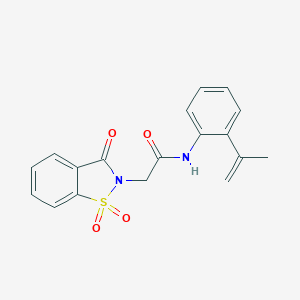
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B278734.png)
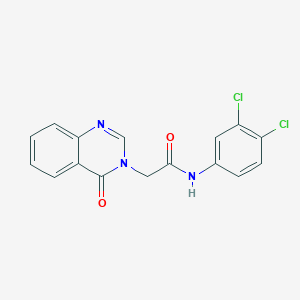
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278743.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B278749.png)
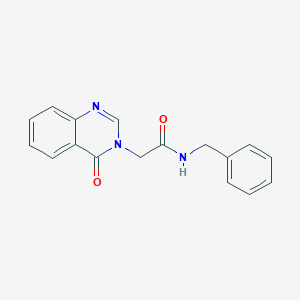
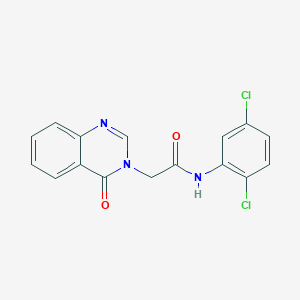
![2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone](/img/structure/B278752.png)
